molecular formula C10H14FN3O4 B1678262 PSI-6130 CAS No. 817204-33-4

PSI-6130

货号: B1678262
CAS 编号: 817204-33-4
分子量: 259.23 g/mol
InChI 键: NYPIRLYMDJMKGW-VPCXQMTMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PSI-6130 是一种核苷类似物,因其强大的抗病毒特性而备受关注,特别是针对丙型肝炎病毒。该化合物属于一类称为核苷聚合酶抑制剂的抗病毒药物。它是由化学家 Jeremy L. Clark 开发的,目前正在由罗氏制药公司作为 3',5'-二异丁酰酯前药 R7128 开发 .

作用机制

PSI-6130 的作用机制涉及其转化为活性三磷酸形式,从而抑制丙型肝炎病毒 RNA 依赖性 RNA 聚合酶 (NS5B)。这种抑制阻止了病毒 RNA 的复制,有效地阻止了病毒的增殖。 该化合物作为非强制性链终止剂,这意味着它整合到病毒 RNA 中并终止其合成 .

安全和危害

When handling PSI-6130, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised. All sources of ignition should be removed, and personnel should be evacuated to safe areas .

准备方法

PSI-6130 的合成涉及几个关键步骤。一种高效的途径,包括 this compound 在内的生物学相关戊糖衍生物,采用手性胺与铜 (II) 催化相结合的立体选择性 α-氧化反应。 接着是 Mukaiyama 醛醇缩合反应,它允许掺入各种模块化的双碳片段 。this compound 的工业生产方法旨在可扩展且高效,确保该化合物能够以大量生产以供临床使用。

化学反应分析

PSI-6130 经历了几种类型的化学反应,包括氧化和磷酸化。该化合物被磷酸化为其活性三磷酸形式,它是丙型肝炎病毒 RNA 依赖性 RNA 聚合酶的强效抑制剂。 这些反应中常用的试剂包括核苷二磷酸激酶和其他细胞酶 这些反应形成的主要产物是 this compound 的单磷酸、二磷酸和三磷酸衍生物 .

相似化合物的比较

PSI-6130 通常与其他核苷类似物(如索非布韦 (PSI-7977))进行比较,索非布韦也是丙型肝炎病毒 RNA 依赖性 RNA 聚合酶的强效抑制剂。 虽然两种化合物具有相似的作用机制,但 this compound 在不同的丙型肝炎病毒基因型中显示出持续的效力 其他类似化合物包括 PSI-6206 和 PSI-7851,它们因其抗病毒特性和潜在的临床应用而被研究 .

属性

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O4/c1-10(11)7(16)5(4-15)18-8(10)14-3-2-6(12)13-9(14)17/h2-3,5,7-8,15-16H,4H2,1H3,(H2,12,13,17)/t5-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPIRLYMDJMKGW-VPCXQMTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10231287
Record name 2'-Deoxy-2'-fluoro-2'-c-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817204-33-4
Record name 2′-Deoxy-2′-fluoro-2′-C-methylcytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=817204-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Deoxy-2'-fluoro-2'-c-methylcytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0817204334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxy-2'-fluoro-2'-c-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSI-6130
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05J68784G1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A slurry of 14 (14.7 kg) in MeOH (92.6 kg) is treated with catalytic amounts of methanolic sodium methoxide (0.275 kg). The reaction mixture is heated to ca. 50° C. and aged (ca. 1 h) until the hydrolysis is complete. The reaction mixture is quenched by addition of isobutyric acid (0.115 kg). The resulting solution is concentrated under moderate vacuum and then residual solvents are replaced with IPA (80 kg). The batch is distilled to a volume of ca. 50 L. The resulting slurry is heated to ca. 80° C. and then cooled slowly to ca. 5° C. and aged (ca. 2 h). The precipitated product is isolated by filtration, washed with IPA (16.8 kg) and dried in an oven at 70° C. in vacuo to afford 6.26 kg (88.9%) of 18 which assayed at 99.43% pure
Name
Quantity
14.7 kg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.275 kg
Type
reactant
Reaction Step One
Name
Quantity
92.6 kg
Type
solvent
Reaction Step One
Name
Yield
88.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PSI-6130
Reactant of Route 2
PSI-6130
Reactant of Route 3
PSI-6130
Reactant of Route 4
PSI-6130
Reactant of Route 5
PSI-6130
Reactant of Route 6
PSI-6130
Customer
Q & A

Q1: What is the mechanism of action of PSI-6130 against the Hepatitis C virus (HCV)?

A1: this compound is a cytidine nucleoside analog that acts as a potent and selective inhibitor of HCV replication. [, ] It requires intracellular phosphorylation to its active form, this compound-triphosphate (this compound-TP). [, , ] this compound-TP acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), the enzyme responsible for viral RNA replication. [, , ] It competes with natural cytidine triphosphate for incorporation into the growing RNA strand, ultimately leading to chain termination. [, ]

Q2: Is there a secondary metabolic pathway involved in this compound's mechanism of action?

A2: Yes, research has shown that this compound is also metabolized into β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine 5′-triphosphate (RO2433-TP). [, ] This occurs through the deamination of this compound-monophosphate, followed by phosphorylation by cellular kinases. [] RO2433-TP also demonstrates inhibitory activity against HCV RdRp, although this compound-TP is more potent. []

Q3: What is the primary route of phosphorylation for this compound to reach its active triphosphate form?

A3: this compound is initially phosphorylated by human deoxycytidine kinase (dCK) to form this compound-monophosphate. [] It is then sequentially phosphorylated to the di- and triphosphate forms by UMP-CMP kinase and nucleoside diphosphate kinase, respectively. [] Notably, this compound is not a substrate for uridine-cytidine kinase 1 (UCK-1). []

Q4: Has resistance to this compound been observed in clinical settings?

A5: Clinical trials have shown a high barrier to resistance for this compound. [, , , , ] Although the S282T mutation can confer low-level resistance, it is rarely observed clinically, likely due to its impact on viral replication capacity and the requirement for a high proportion of the viral population to carry this mutation for phenotypic resistance. [, , , ]

Q5: How does the resistance profile of this compound compare to other classes of HCV inhibitors?

A6: Studies suggest that nucleoside inhibitors, including this compound, present a higher barrier to resistance selection compared to non-nucleoside polymerase or protease inhibitors. [] The combination of this compound with other classes of HCV inhibitors could be beneficial clinically by delaying the emergence of resistance. []

Q6: What is the bioavailability of this compound, and what strategies have been employed to improve it?

A7: Pharmacokinetic studies in rhesus monkeys showed that this compound exhibits slow and incomplete absorption with an oral bioavailability of 24%. [] This led to the development of prodrugs, such as R-7128 (mericitabine) and PSI-7851, to enhance absorption and drug exposure. [, , ]

Q7: What are the primary metabolites of this compound observed in vivo?

A8: In rhesus monkeys, approximately 33% of the administered this compound dose is recovered unchanged in urine after intravenous administration, with an additional 19% recovered as its deaminated metabolite, 2′-deoxy-2′-fluoro-2′-C-methyluridine (PSI-6206). [] Oral administration results in lower urinary recovery of both compounds. []

Q8: Are there any known interactions of this compound with drug-metabolizing enzymes or transporters?

A9: While specific information regarding this compound's interactions with drug-metabolizing enzymes or transporters is limited within the provided research, the development of prodrugs like PSI-7851, which targets the liver, suggests a role for specific metabolic pathways and/or transporters in its distribution and elimination. [] Further research is needed to fully elucidate these interactions.

Q9: What are the next steps in the research and development of this compound and related compounds?

A10: Future research should focus on: - Optimizing prodrug strategies to further enhance the bioavailability and pharmacokinetic profile of this compound. [, ] - Evaluating the long-term safety and efficacy of this compound and its prodrugs in clinical trials. [] - Investigating the potential for combination therapies with other HCV inhibitors to improve treatment outcomes and minimize resistance development. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。